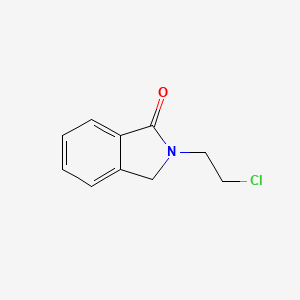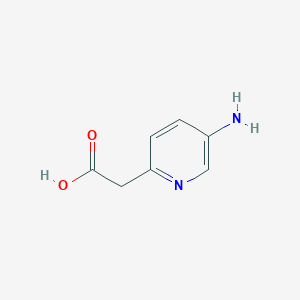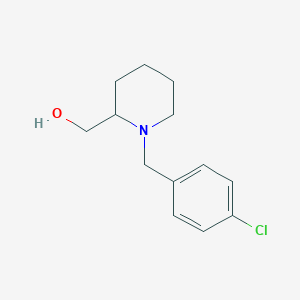
(1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Vue d'ensemble
Description
(1-(4-Chlorobenzyl)piperidin-2-yl)methanol: is a synthetic compound belonging to the class of organic compounds known as piperidines. It is characterized by a piperidine ring substituted with a 4-chlorobenzyl group and a methanol group. This compound is primarily used in research and development within various scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol typically involves the condensation of 4-chlorobenzyl chloride with piperidine, followed by reduction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reduction step may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(4-Chlorobenzyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form different alcohol derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(4-Chlorobenzyl)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Derivatives of this compound have shown promise in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring and chlorobenzyl group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol: Another piperidine derivative with similar structural features but different substitution patterns.
(1-(4-Chlorobenzyl)piperidin-3-yl)methanol: A compound with a similar core structure but different positional isomerism.
Uniqueness: (1-(4-Chlorobenzyl)piperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWCXKGQDMBBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


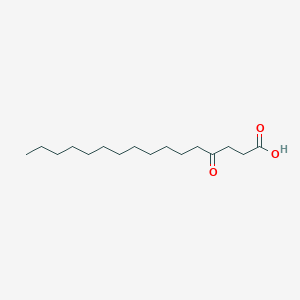
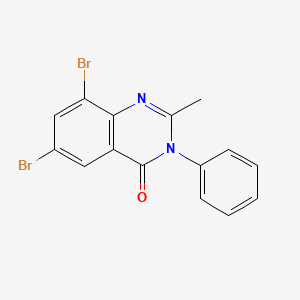
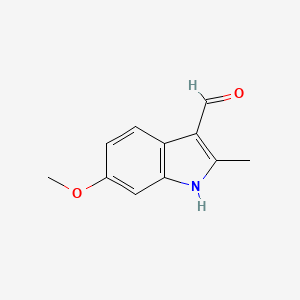
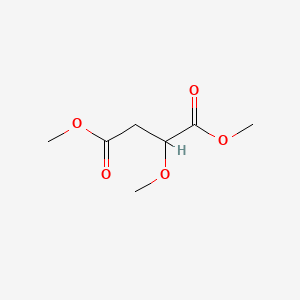

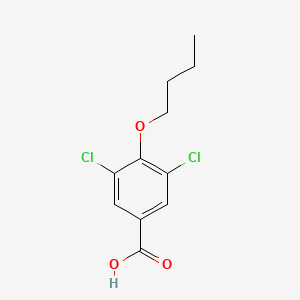
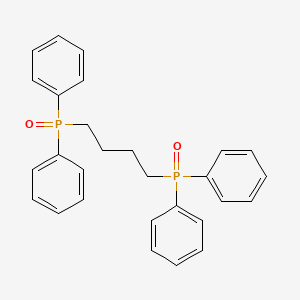
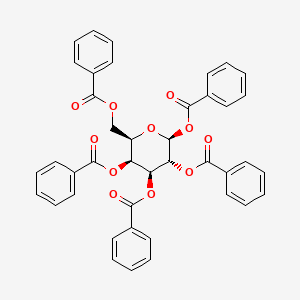
![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)
![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)
![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)
